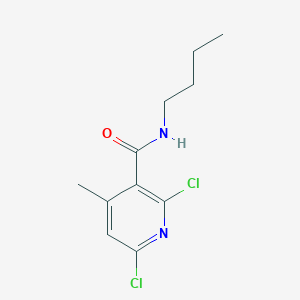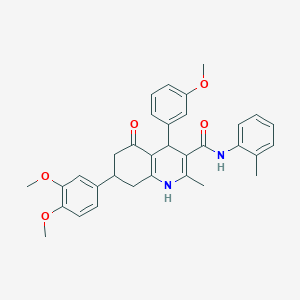![molecular formula C23H25N3O4 B4622806 N-(2-methylphenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4622806.png)
N-(2-methylphenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide
Overview
Description
The compound belongs to a class of chemicals that exhibit significant potential for various applications due to their complex molecular structure and reactive functional groups. Such compounds are often studied for their biological activities, chemical synthesis methods, molecular structures, reactivity, and physical and chemical properties.
Synthesis Analysis
Synthesis of compounds like N-(2-methylphenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide involves advanced organic synthesis techniques, focusing on the creation of specific functional groups and molecular architectures. For instance, the synthesis of related hydrazinecarboxamide derivatives involves modification of isoniazid structures and evaluation of their anti-tubercular activity, indicating a targeted approach to enhancing biological activity through chemical synthesis (Asif, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple functional groups, including hydrazinecarboxamide, which significantly impacts their chemical behavior and biological activity. Molecular structure analysis often involves computational methods and spectroscopy to determine configurations and potential reactive sites.
Chemical Reactions and Properties
These compounds undergo various chemical reactions, highlighting their reactivity and potential for transformation into other bioactive molecules. For example, reactions with nitrogen-based nucleophiles can lead to a wide range of bioactive fused heterocyclic compounds, indicating the versatility of these compounds as precursors for synthesizing biologically active molecules (Farghaly et al., 2023).
Scientific Research Applications
Synthesis and Biological Activities
Compounds with similar structures have been synthesized and evaluated for various biological activities. For instance, derivatives of hydrazinecarboxamide, like those synthesized by Rajasekaran et al. (1999), have shown potent anti-inflammatory activity through the carrageenan-induced rat paw oedema method. Such studies indicate the potential of N-(2-methylphenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide in developing new anti-inflammatory agents (Rajasekaran, Sivakumar, & Jayakar, 1999).
Chemosensor Applications
Phenoxazine-based compounds, similar in structural complexity to the compound , have been used as chemosensors for detecting ions like Cd2+ and CN−, with applications extending to bio-imaging in live cells and zebrafish. This suggests that N-(2-methylphenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide could be explored for its potential in developing new fluorescent chemosensors or bio-imaging tools (Ravichandiran et al., 2020).
Antimicrobial and Antitumor Properties
Compounds containing hydrazine and carboxamide groups have been evaluated for antimicrobial and antitumor activities. For example, El‐dean et al. (2018) synthesized furo[3,2-e]pyrazolo[3,4-b]pyrazines with potential pharmacological activities. This opens up avenues for researching the antimicrobial and antitumor capabilities of N-(2-methylphenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide (El‐dean, Radwan, Zaki, & Abdul‐Malik, 2018).
Environmental and Biological Sensing
Furthermore, compounds with hydrazine functionalities have been utilized in designing fluorescent probes for environmental and biological sensing. For example, Zhu et al. (2019) developed a ratiometric fluorescent probe for detecting hydrazine, indicating the potential use of N-(2-methylphenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide in similar applications (Zhu et al., 2019).
properties
IUPAC Name |
1-(2-methylphenyl)-3-[[5-[(4-propylphenoxy)methyl]furan-2-carbonyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-3-6-17-9-11-18(12-10-17)29-15-19-13-14-21(30-19)22(27)25-26-23(28)24-20-8-5-4-7-16(20)2/h4-5,7-14H,3,6,15H2,1-2H3,(H,25,27)(H2,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILLSUPIDUCYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NNC(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-({5-[(4-propylphenoxy)methyl]furan-2-yl}carbonyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-ethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4622725.png)
![1-{4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4622731.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4622739.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4622742.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4622765.png)
![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide](/img/structure/B4622769.png)

![5-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4622787.png)
![2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4622794.png)
![1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622802.png)

![N-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4622834.png)
![1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]-2-propen-1-one](/img/structure/B4622840.png)
![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4622845.png)